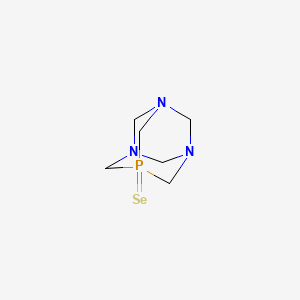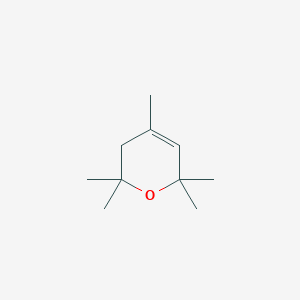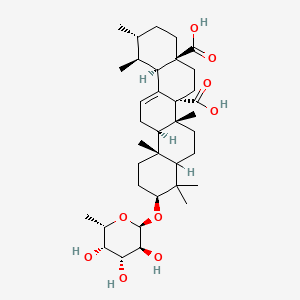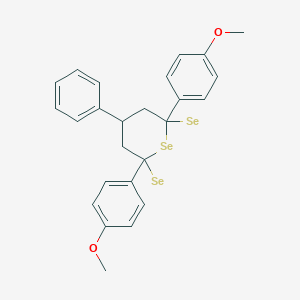acetate CAS No. 80999-53-7](/img/structure/B14433018.png)
Ethyl [(1-cyanonaphthalen-2-yl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group attached to the naphthalene ring and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate typically involves the reaction of 2-aminonaphthalene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate: shares similarities with other naphthalene derivatives such as 2-aminonaphthalene and naphthoquinone.
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol have similar structures but differ in their functional groups.
Uniqueness
Unique Structure: The presence of both a cyano group and an ethyl ester group in Ethyl (1-cyanonaphthalen-2-yl)aminoacetate makes it unique among naphthalene derivatives.
Versatility: Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
80999-53-7 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
ethyl 2-[(1-cyanonaphthalen-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)14(18)17-13-8-7-10-5-3-4-6-11(10)12(13)9-16/h3-8H,2H2,1H3,(H,17,18) |
Clé InChI |
AMWPTWFECYHWPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


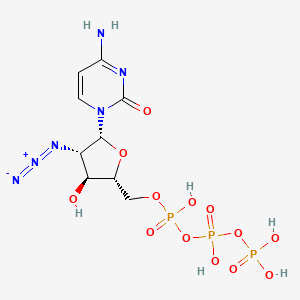

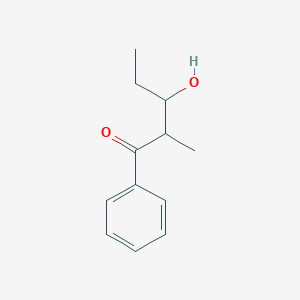
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
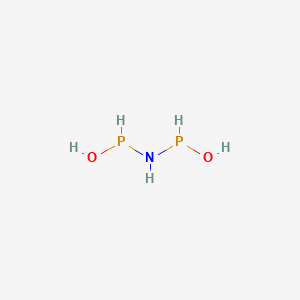
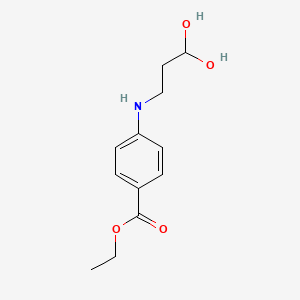
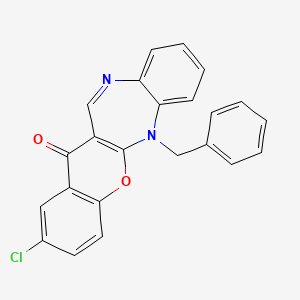
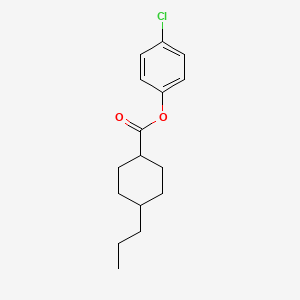
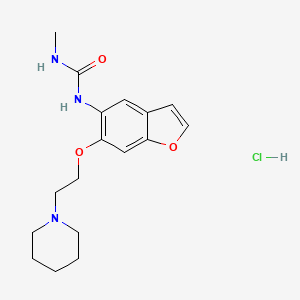
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
